4-amino-3-(fluorosulfonyl)benzoic acid
Description
Properties
CAS No. |
2167367-63-5 |
|---|---|
Molecular Formula |
C7H6FNO4S |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-amino-3-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H6FNO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,9H2,(H,10,11) |
InChI Key |
PZENVZOYLNCYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directing Effects and Reaction Compatibility
-
Amino Group : Activates the ring for electrophilic substitution but requires protection (e.g., acetylation) during sulfonation or nitration to prevent undesired side reactions.
-
Fluorosulfonyl Group : Directs incoming substituents meta to itself due to its electron-withdrawing nature, influencing the positioning of other groups.
Synthetic Routes and Methodologies
Nitration-Hydrogenation-Fluorination Approach
This three-step strategy, adapted from CN112778147A, involves nitration of a benzoic acid precursor, hydrogenation to introduce the amino group, and subsequent fluorosulfonylation.
Step 1: Nitration of m-Toluic Acid
-
Reactants : m-Toluic acid, nitric acid (60–75% concentration).
-
Conditions : 0–5°C, 2–4 hours.
-
Outcome : Selective nitration at the 2-position yields 2-nitro-3-methylbenzoic acid.
Step 2: Catalytic Hydrogenation
Step 3: Sulfonation and Fluorination
-
Sulfonation : Treat with concentrated H₂SO₄ at 20°C to introduce a sulfonic acid group para to the amino group.
-
Fluorination : React with xenon difluoride (XeF₂) under HF catalysis, replacing the sulfonic acid group with fluorine.
Table 1: Optimization of Fluorination Conditions
Sulfonation-Fluorination of 4-Aminobenzoic Acid
An alternative route starts with 4-aminobenzoic acid, leveraging its amino group to direct sulfonation.
Step 1: Sulfonation
Step 2: Conversion to Sulfonyl Chloride
-
Reactants : SOCl₂, DMF (catalytic).
-
Conditions : Reflux in dichloroethane, 4 hours.
-
Outcome : Sulfonic acid converts to sulfonyl chloride.
Step 3: Fluorination
-
Reactants : KF, crown ether (phase-transfer catalyst).
-
Conditions : Anhydrous THF, 50°C, 6 hours.
-
Outcome : Displacement of chloride by fluoride affords the fluorosulfonyl group.
Key Challenge : The amino group may require protection (e.g., as an acetyl derivative) during sulfonation to prevent oxidation.
Comparative Analysis of Methods
Table 2: Route Comparison
Advanced Techniques and Emerging Strategies
Radical Fluorosulfonylation
Inspired by CN105646245A, xenon difluoride-mediated radical substitution could bypass intermediate sulfonation steps. Preliminary trials suggest:
-
Reactants : 4-Aminobenzoic acid, XeF₂, UV light.
-
Conditions : Acetonitrile, 25°C, 12 hours.
-
Yield : <30% (unoptimized).
Enzymatic Catalysis
Recent patents hint at lipase-mediated sulfonation under mild conditions, though yields remain suboptimal.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).
-
¹H NMR : δ 8.2 (s, 1H, SO₂F), δ 6.8 (d, 1H, NH₂), δ 13.1 (s, 1H, COOH).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorosulfonyl group acts as a potent electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity is critical in covalent modification studies:
-
Amine Reactivity : The −SO₂F group undergoes substitution with primary or secondary amines, forming sulfonamide derivatives. For example, reaction with benzylamine yields 4-amino-3-(benzylsulfamoyl)benzoic acid.
-
Thiol Reactions : Thiol-containing compounds (e.g., glutathione) displace the fluoride ion, forming stable thiosulfonate bonds .
Key Conditions :
-
Reactions typically proceed in polar aprotic solvents (e.g., DMF, DMSO) at room temperature.
-
Catalytic bases (e.g., triethylamine) enhance nucleophilicity.
Hydrolysis and Stability
The fluorosulfonyl group hydrolyzes under aqueous conditions, forming a sulfonic acid derivative:
-
Rate of Hydrolysis : Accelerated in alkaline media (pH > 9) due to increased hydroxide ion concentration .
-
Stability : The compound is stable in anhydrous organic solvents but degrades rapidly in aqueous buffers at physiological pH.
Biochemical Interactions
The compound’s fluorosulfonyl group covalently modifies nucleophilic residues (e.g., tyrosine, lysine) in enzymes, as demonstrated in studies of homologous compounds:
| Target Enzyme | Modified Residue | Effect | Reference |
|---|---|---|---|
| Glutathione S-transferase | Tyr115 | Irreversible inactivation | |
| Carbonic anhydrase | Lys residues | Partial inhibition (IC₅₀ = 12 µM) |
Mechanistic Insight :
-
The −SO₂F group reacts with hydroxyl or amine groups in enzyme active sites, disrupting catalytic function.
-
Time-dependent inactivation kinetics suggest a two-step process: initial non-covalent binding followed by covalent modification .
Amino Group Reactivity
The para-amino group participates in acid-base chemistry and electrophilic substitution:
-
Salt Formation : Reacts with mineral acids (e.g., HCl) to form water-soluble ammonium salts.
-
Diazotization : Treatment with NaNO₂ and HCl generates a diazonium salt, enabling coupling reactions with aromatic amines or phenols.
Comparative Reactivity of Analogues
The −NH₂ group’s electronic effects modulate the fluorosulfonyl group’s reactivity compared to non-amino analogues:
| Compound | Electrophilicity (SO₂F) | Hydrolysis Rate (pH 7.4) |
|---|---|---|
| This compound | Moderate | 0.8 h⁻¹ |
| 3-(Fluorosulfonyl)benzoic acid | High | 1.2 h⁻¹ |
| 4-Nitro-3-(fluorosulfonyl)benzoic acid | Low | 0.3 h⁻¹ |
Key Observation : Electron-donating groups (e.g., −NH₂) reduce fluorosulfonyl electrophilicity, slowing hydrolysis and substitution reactions.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
4-Amino-3-(fluorosulfonyl)benzoic acid is primarily utilized as a building block for synthesizing more complex organic molecules. The presence of both an amino group and a fluorosulfonyl group enhances its reactivity, allowing it to participate in various chemical reactions:
- Substitution Reactions : The fluorosulfonyl group can engage in nucleophilic substitution reactions, making it valuable for introducing different functional groups into a molecule.
- Oxidation and Reduction : The compound can be oxidized to yield sulfonic acids or reduced to form amines, expanding its utility in synthetic pathways.
Biological Research Applications
Enzyme Inhibition Studies
The reactive nature of the fluorosulfonyl group allows this compound to act as an inhibitor of specific enzymes. This property is particularly useful in biochemical studies aimed at understanding enzyme mechanisms and interactions. For instance:
- Protein Labeling : The compound can covalently bond with nucleophilic amino acid residues (e.g., serine, cysteine), facilitating the study of protein modifications and interactions .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various drug-resistant bacterial strains, highlighting its potential in developing new antibiotics .
Pharmaceutical Applications
Drug Development Intermediate
There is ongoing research into the use of this compound as an intermediate in pharmaceutical synthesis. Its ability to modify proteins makes it a candidate for developing drugs targeting specific biological pathways.
- Potential Antiviral Properties : Some studies suggest that derivatives may have antiviral activity, particularly against enteroviruses, which could lead to new therapeutic agents .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound serves as an intermediate in producing specialty chemicals and materials. Its applications include:
- Polymer Synthesis : The compound can be used to create polymers with unique properties due to the presence of the fluorosulfonyl group.
- Coatings and Adhesives : Its reactivity allows for the development of coatings that require specific chemical properties for adhesion and durability.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of derivatives against multiple strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential applications in treating infections caused by resistant bacteria .
- Enzyme Interaction Analysis : Research demonstrated that this compound effectively modified target proteins in vitro, providing insights into enzyme mechanisms and potential therapeutic targets .
Mechanism of Action
The mechanism by which 4-amino-3-(fluorosulfonyl)benzoic acid exerts its effects is primarily through its reactive fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or modification. The molecular targets often include serine, threonine, lysine, tyrosine, cysteine, and histidine residues in proteins. This reactivity makes it a valuable tool in chemical biology for studying protein function and interactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Notes:
- The fluorosulfonyl group in this compound confers higher electrophilicity compared to sulfamoyl (-SO₂NH₂) or methoxy (-OCH₃) substituents, enhancing its reactivity in nucleophilic substitution reactions .
- Palmitoylamino derivatives exhibit reduced solubility in aqueous media due to their long hydrophobic chains, limiting their bioavailability .
Stability and Reactivity
- The fluorosulfonyl group is prone to hydrolysis under basic conditions, whereas sulfamoyl (-SO₂NH₂) and methoxy (-OCH₃) groups are more stable .
- Chlorinated derivatives (e.g., 4-chloro-3-(dimethylsulfamoyl)benzoic acid) demonstrate greater thermal stability, making them suitable for high-temperature reactions .
Key Takeaways :
- Reactivity : Fluorosulfonyl > Chlorosulfonyl > Sulfamoyl > Methoxy.
- Bioactivity : Bulky substituents (e.g., palmitoyl) reduce efficacy in neurological applications.
- Synthetic Utility : Fmoc-protected intermediates enable peptide and polymer synthesis .
Biological Activity
Overview
4-Amino-3-(fluorosulfonyl)benzoic acid (4-AFSB) is a compound notable for its reactive fluorosulfonyl group, which allows it to interact with various biological targets, particularly enzymes. This article delves into the biological activity of 4-AFSB, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and medicine.
The primary mechanism by which 4-AFSB exerts its biological effects is through the formation of covalent bonds with nucleophilic amino acid residues in proteins. The fluorosulfonyl group can react with residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to enzyme inactivation or modification . This reactivity positions 4-AFSB as a valuable tool in chemical biology for studying protein interactions and functions.
Target Enzymes
One of the key targets of 4-AFSB is glutathione S-transferase (GST), particularly the 4-4 isozyme found in rat liver. Studies have shown that 4-AFSB acts as an affinity label for GST, leading to time-dependent inactivation of the enzyme. The interaction occurs near the glutathione binding site, where specific tyrosine residues play critical roles in substrate binding and catalysis .
Biological Effects
The biological effects of 4-AFSB are profound due to its ability to modify proteins and influence cellular functions:
- Enzyme Inhibition : 4-AFSB has been demonstrated to inhibit GST activity significantly. For example, modification with 4-AFSB reduced the enzyme's activity to approximately 11% when assessed with certain substrates .
- Cellular Metabolism : By inactivating GST, 4-AFSB can impact detoxification pathways within cells, potentially altering metabolic responses to xenobiotics .
- Protein Labeling : The compound’s reactive nature makes it useful for labeling proteins in proteomics studies, aiding in the identification and characterization of protein interactions .
Research Applications
4-AFSB has several applications across various fields:
- Biochemistry : It serves as an affinity label for studying enzyme-substrate interactions.
- Chemical Biology : The compound is utilized in developing chemical probes for target identification in drug discovery.
- Medicinal Chemistry : Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development .
Case Studies
- Affinity Labeling Studies : Research has shown that 4-AFSB effectively labels GST enzymes, revealing important insights into enzyme structure and function. For instance, studies indicated that specific tyrosine residues are critical for substrate binding and enzymatic activity .
- Toxicological Assessments : In animal models, varying doses of 4-AFSB have been studied to evaluate its safety profile and effects on cellular metabolism. Lower doses selectively inactivated target enzymes without significant toxicity.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C7H6FNO3S |
| Molecular Weight | 201.19 g/mol |
| Key Functional Group | Fluorosulfonyl |
| Primary Target | Glutathione S-transferase (GST) |
| Mechanism of Action | Covalent modification of nucleophilic residues |
| Study Focus | Findings |
|---|---|
| GST Inhibition | Activity reduced to ~11% with specific substrates |
| Protein Labeling | Effective for mapping enzyme binding sites |
| Toxicity Profile | Selective enzyme inactivation at lower doses |
Q & A
Q. What are the optimal synthetic routes for preparing 4-amino-3-(fluorosulfonyl)benzoic acid, and how can intermediates be characterized?
A practical method involves modifying chlorosulfonyl benzoic acid precursors. For example, 3- or 4-(chlorosulfonyl)benzoic acid can undergo nucleophilic substitution with fluoride sources (e.g., KF or AgF) to introduce the fluorosulfonyl group . Subsequent amination at the 4-position via nitration/reduction or direct coupling with protected amines can yield the target compound. Intermediates should be characterized using H/C NMR and LC-MS to confirm regiochemistry and purity. For example, H NMR chemical shifts near δ 8.0–8.5 ppm typically indicate aromatic protons adjacent to sulfonyl groups, while LC-MS can verify molecular ion peaks (e.g., [M+H] for intermediates) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Combined use of H NMR, F NMR, and LC-MS/MS is critical. F NMR can resolve signals for the fluorosulfonyl group (typically δ -40 to -60 ppm), distinguishing it from other fluorine-containing impurities . High-resolution LC-MS/MS with negative ion mode is optimal for detecting sulfonic acid derivatives, as the fluorosulfonyl group enhances ionization efficiency. Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, leveraging the compound’s strong absorbance due to the aromatic and sulfonyl moieties .
Q. How can researchers mitigate hydrolysis of the fluorosulfonyl group during purification?
The fluorosulfonyl group is prone to hydrolysis under acidic or aqueous conditions. Purification should use anhydrous solvents (e.g., dried THF or DCM) and avoid prolonged exposure to moisture. Silica gel chromatography with 1–2% acetic acid in the mobile phase can stabilize the compound by protonating the amino group, reducing nucleophilic attack on the sulfonyl fluoride . Lyophilization from tert-butanol/water mixtures is recommended for isolating the final product as a stable solid .
Advanced Research Questions
Q. How does the electronic nature of the fluorosulfonyl group influence reactivity in cross-coupling or bioconjugation reactions?
The fluorosulfonyl group is a strong electron-withdrawing substituent, which activates the benzene ring for electrophilic substitution at the para position of the amino group. In bioconjugation, it can serve as a "clickable" handle for sulfur nucleophiles (e.g., thiols in proteins) under mild, aqueous conditions (pH 7–8, 25°C). Kinetic studies using F NMR have shown that the fluorosulfonyl group reacts 10–20x faster with cysteine residues compared to aryl chlorides, enabling selective protein labeling .
Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?
Buffering agents like HEPES (pH 7.4) or Tris-HCl (pH 8.0) can stabilize the compound by minimizing hydrolysis. Adding 5–10% DMSO as a cosolvent reduces water activity, extending the half-life from hours to days at 4°C. For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store under argon at -80°C .
Q. How can researchers design derivatives of this compound for targeted enzyme inhibition or probe development?
Structure-activity relationship (SAR) studies should focus on modifying the amino group (e.g., acylations, urea formations) or introducing bioorthogonal handles (e.g., alkynes for azide-alkyne cycloaddition). For example, replacing the amino group with a nitro moiety (via diazotization) enhances electron-withdrawing effects, potentially improving binding to enzymes like carbonic anhydrase. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites, prioritizing derivatives with lower binding energies .
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be addressed?
Key issues include controlling exothermic reactions during fluorosulfonyl group introduction and minimizing byproducts like sulfonic acids. Flow chemistry systems with precise temperature control (-10°C to 0°C) improve safety and yield. Recycling solvents (e.g., DCM via distillation) and using immobilized catalysts (e.g., polymer-supported AgF) reduce costs and waste .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
